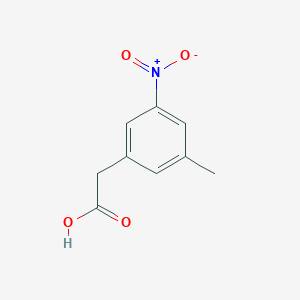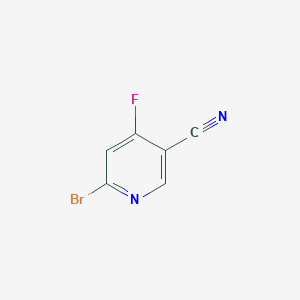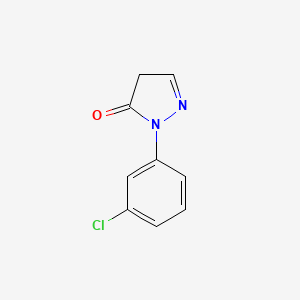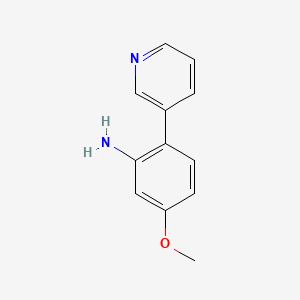
2-(3-Methyl-5-nitrophenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methyl-5-nitrophenyl)acetic acid is an organic compound belonging to the class of nitrobenzenes It consists of a benzene ring substituted with a methyl group, a nitro group, and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-5-nitrophenyl)acetic acid typically involves the nitration of 3-methylphenylacetic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the nitration process. This involves using continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through recrystallization or distillation to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methyl-5-nitrophenyl)acetic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid.
Esterification: Alcohols (e.g., methanol, ethanol), acid catalysts (e.g., sulfuric acid).
Major Products Formed
Reduction: 2-(3-Methyl-5-aminophenyl)acetic acid.
Substitution: Halogenated or sulfonated derivatives of this compound.
Esterification: Methyl or ethyl esters of this compound.
Aplicaciones Científicas De Investigación
2-(3-Methyl-5-nitrophenyl)acetic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound’s derivatives are investigated for potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-(3-Methyl-5-nitrophenyl)acetic acid and its derivatives depends on the specific application. For instance, in pharmaceuticals, the compound may interact with specific enzymes or receptors, leading to a biological response. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Nitrophenyl)acetic acid: Lacks the methyl group, which can influence its reactivity and applications.
2-(4-Methyl-3-nitrophenyl)acetic acid: The position of the methyl group differs, affecting the compound’s chemical properties and reactivity.
Uniqueness
2-(3-Methyl-5-nitrophenyl)acetic acid is unique due to the specific positioning of the methyl and nitro groups on the benzene ring
Propiedades
Fórmula molecular |
C9H9NO4 |
|---|---|
Peso molecular |
195.17 g/mol |
Nombre IUPAC |
2-(3-methyl-5-nitrophenyl)acetic acid |
InChI |
InChI=1S/C9H9NO4/c1-6-2-7(5-9(11)12)4-8(3-6)10(13)14/h2-4H,5H2,1H3,(H,11,12) |
Clave InChI |
RMLXGMTUGWIFKP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)[N+](=O)[O-])CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,7-Diazaspiro[4.4]nonane, 1-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11902469.png)
![2-(Furan-2-yl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B11902476.png)


![(2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine hydrochloride](/img/structure/B11902490.png)

![2,4-dimethyl-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one](/img/structure/B11902505.png)

![5-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B11902508.png)





